molecular formula C15H18N2O5 B030423 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic Acid Methyl Ester CAS No. 131426-28-3

3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic Acid Methyl Ester

Cat. No.: B030423
CAS No.: 131426-28-3
M. Wt: 306.31 g/mol
InChI Key: TWPNCCGVSDCZME-UHFFFAOYSA-N
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Description

Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is a complex organic compound with a quinoxaline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid with methyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Amide or ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The methoxy and ester groups can also influence its binding affinity and specificity towards different biological targets.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid: Shares the quinoxaline core but lacks the ester group.

    Methyl 4,4-dimethyl-3-oxopentanoate: Contains a similar ester group but has a different core structure.

    Indole derivatives: Share some structural similarities and biological activities but differ in their core heterocyclic system.

Uniqueness

Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is unique due to its specific combination of functional groups and the quinoxaline core

Properties

IUPAC Name

methyl 3-(6,7-dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-17-11-8-13(21-3)12(20-2)7-10(11)16-9(15(17)19)5-6-14(18)22-4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPNCCGVSDCZME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N=C(C1=O)CCC(=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563332
Record name Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131426-28-3
Record name Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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